

discovery and history of 2-Chloro-4-methyl-6-nitroquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-methyl-6-nitroquinoline

Cat. No.: B1347195

[Get Quote](#)

2-Chloro-4-methyl-6-nitroquinoline: A Technical Guide

An In-depth Technical Guide on the Core Aspects of **2-Chloro-4-methyl-6-nitroquinoline** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of **2-Chloro-4-methyl-6-nitroquinoline**, a substituted quinoline of interest in medicinal chemistry. Due to the limited publicly available information on the specific discovery and history of this compound, this guide infers its synthetic pathway and potential biological activities based on established knowledge of analogous quinoline derivatives.

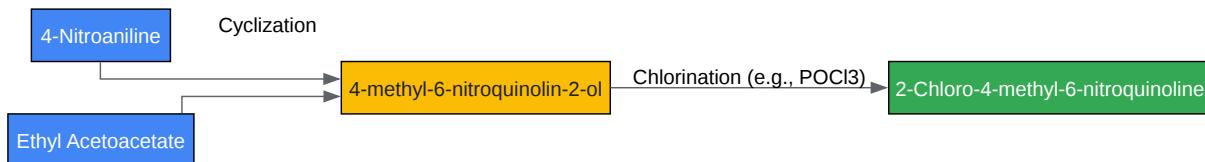
Discovery and History

The history of **2-Chloro-4-methyl-6-nitroquinoline** is not extensively documented in readily available literature. However, its structural components—a quinoline core, a chloro group, a methyl group, and a nitro group—place it within a well-studied class of heterocyclic compounds. The quinoline scaffold itself was first isolated in 1834 and has since become a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic drugs with a wide range of biological activities.^[1] The development of substituted quinolines has been a continuous effort to modulate their therapeutic properties, including antimalarial, antibacterial, and anticancer effects.^{[2][3]} The introduction of chloro and nitro groups, in particular, is a common strategy to enhance the biological efficacy of heterocyclic

compounds. Therefore, the synthesis and investigation of molecules like **2-Chloro-4-methyl-6-nitroquinoline** represent a logical progression in the exploration of the chemical space of quinolines for potential therapeutic applications.

Chemical Properties and Data

A summary of the available and predicted chemical data for **2-Chloro-4-methyl-6-nitroquinoline** is presented in Table 1.


Property	Value	Source
CAS Number	54965-59-2	BLD Pharm[4]
Molecular Formula	C ₁₀ H ₇ ClN ₂ O ₂	Chemdiv[5]
Molecular Weight	222.63 g/mol	PubChem
IUPAC Name	2-chloro-4-methyl-6-nitroquinoline	PubChem
Canonical SMILES	CC1=CC(=NC2=C1C=C(C=C2)--INVALID-LINK--[O-])Cl	PubChem

Proposed Synthetic Pathway

While a specific, documented synthesis for **2-Chloro-4-methyl-6-nitroquinoline** is not readily available, a plausible multi-step synthetic route can be proposed based on established methodologies for analogous quinoline derivatives.[6][7][8] The proposed pathway involves three key stages: cyclization to form the quinoline core, nitration, and subsequent chlorination.

A logical precursor for the final chlorination step is 4-methyl-6-nitroquinolin-2-ol. The overall proposed synthesis is as follows:

- Step 1: Synthesis of 4-methyl-6-nitroquinolin-2-ol
- Step 2: Chlorination of 4-methyl-6-nitroquinolin-2-ol

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **2-Chloro-4-methyl-6-nitroquinoline**.

Experimental Protocols (Inferred)

The following are detailed, inferred experimental protocols for the proposed synthesis of **2-Chloro-4-methyl-6-nitroquinoline**.

Step 1: Synthesis of 4-methyl-6-nitroquinolin-2-ol

This step can be adapted from the synthesis of similar quinolinone structures. A plausible approach is the Conrad-Limpach synthesis.

- Materials:
 - 4-nitroaniline
 - Ethyl acetoacetate
 - Polyphosphoric acid (PPA) or Dowtherm A
 - Ethanol
- Procedure:
 - A mixture of 4-nitroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated at approximately 140-150 °C for 2-3 hours to form the intermediate ethyl 3-((4-nitrophenyl)amino)but-2-enoate.

- The reaction mixture is cooled, and the intermediate can be isolated or used directly in the next step.
- The intermediate is added to a high-boiling solvent such as Dowtherm A or polyphosphoric acid and heated to around 250 °C for 30-60 minutes to effect cyclization.
- The reaction mixture is cooled and poured into a suitable solvent like diphenyl ether, leading to the precipitation of 4-methyl-6-nitroquinolin-2-ol.
- The precipitate is filtered, washed with a suitable solvent (e.g., ethanol), and dried.

Step 2: Chlorination of 4-methyl-6-nitroquinolin-2-ol

The conversion of the 2-hydroxyquinoline (quinolin-2-one) to the 2-chloroquinoline is a standard transformation.

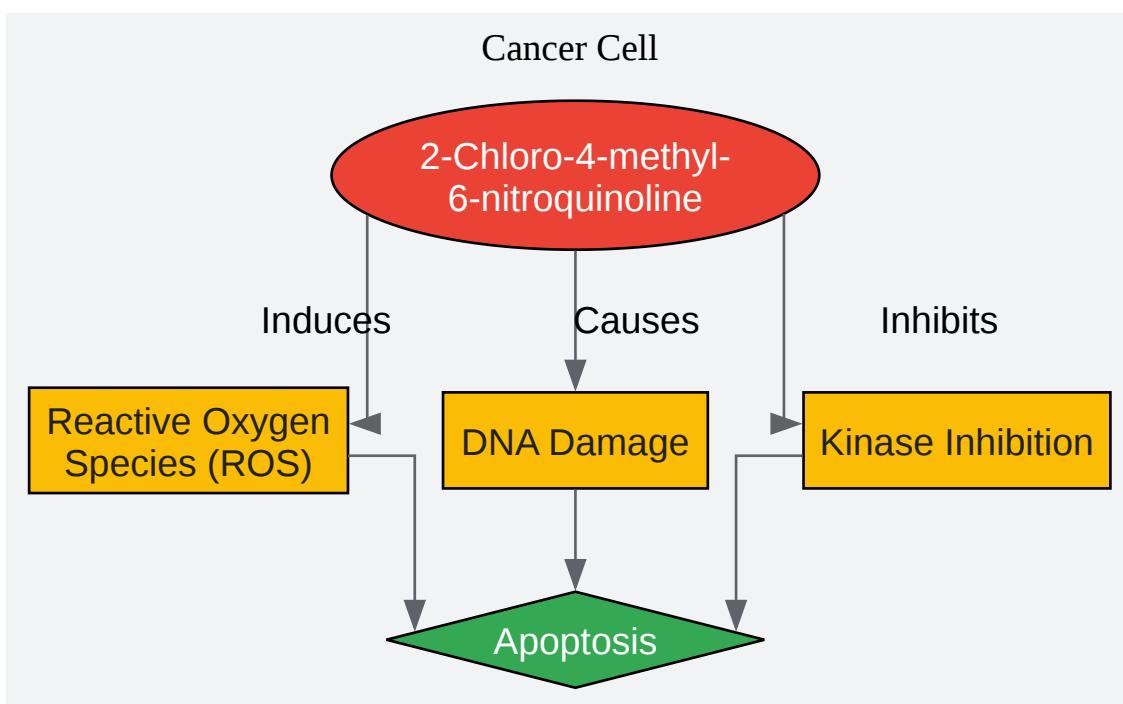
- Materials:

- 4-methyl-6-nitroquinolin-2-ol
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF) (optional, as catalyst)
- Ice-water
- Sodium bicarbonate solution
- Dichloromethane or chloroform for extraction

- Procedure:

- A mixture of 4-methyl-6-nitroquinolin-2-ol (1 equivalent) and phosphorus oxychloride (excess, e.g., 5-10 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser. A catalytic amount of DMF can be added.
- The mixture is heated under reflux at approximately 110 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
- The acidic solution is neutralized with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- The aqueous layer is extracted with a chlorinated solvent such as dichloromethane or chloroform.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude **2-Chloro-4-methyl-6-nitroquinoline**.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).


Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of **2-Chloro-4-methyl-6-nitroquinoline** is scarce. However, based on the activities of structurally related compounds, it is plausible to hypothesize its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Numerous quinoline derivatives, particularly those with halogen and nitro substitutions, have demonstrated significant cytotoxic effects against various cancer cell lines.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) The presence of the nitro group can contribute to the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis. The chloro substituent can enhance the lipophilicity of the molecule, potentially improving its cell permeability and interaction with intracellular targets.

One of the common mechanisms of action for cytotoxic quinolines is the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.

[Click to download full resolution via product page](#)

Caption: Plausible anticancer signaling pathway for **2-Chloro-4-methyl-6-nitroquinoline**.

Antimicrobial Activity

Quinolines are the basis for a major class of antibiotics, the fluoroquinolones. The presence of a halogen on the quinoline ring is often associated with antibacterial activity. Nitroaromatic compounds are also known for their broad-spectrum antimicrobial effects. Therefore, **2-Chloro-4-methyl-6-nitroquinoline** could potentially exhibit activity against various bacterial and fungal strains. The mechanism of action could involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.

Quantitative Data from Analogous Compounds

While specific quantitative data for **2-Chloro-4-methyl-6-nitroquinoline** is not available, Table 2 presents data for related compounds to provide a contextual understanding of potential efficacy.

Compound	Activity	Cell Line/Organism	IC ₅₀ / MIC	Source
4-Chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde derivative	Anticancer	HeLa	18.8 μ M	[12]
C-6 substituted 2-phenylquinolines	Anticancer	PC3	31.37 - 34.34 μ M	[10]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid	Antibacterial	S. epidermidis, S. aureus, E. faecalis, E. faecium	4–16 μ g/mL	[13]

Conclusion

2-Chloro-4-methyl-6-nitroquinoline is a substituted quinoline with potential for biological activity, particularly in the areas of oncology and infectious diseases. While its specific discovery and history are not well-documented, a plausible and efficient synthetic route can be inferred from established chemical literature. The presence of both chloro and nitro functional groups on the quinoline scaffold suggests that this compound warrants further investigation to elucidate its precise biological mechanisms and therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to initiate such studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 54965-59-2|2-Chloro-4-methyl-6-nitroquinoline|BLD Pharm [bldpharm.com]
- 5. Compound 2-chloro-4-methyl-6-nitroquinoline - Chemdiv [chemdiv.com]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. brieflands.com [brieflands.com]
- 12. Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [discovery and history of 2-Chloro-4-methyl-6-nitroquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347195#discovery-and-history-of-2-chloro-4-methyl-6-nitroquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com